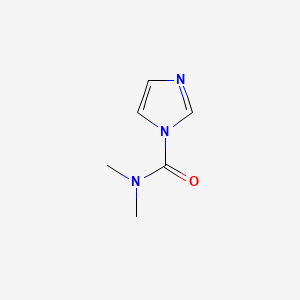
1-chlorocyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6ClN. It is a chlorinated derivative of cyclobutanecarbonitrile, featuring a chlorine atom and a cyano group (-CN) attached to the same carbon atom in a cyclobutane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chlorocyclobutane-1-carbonitrile can be synthesized through several methods, including:
Halogenation of Cyclobutanecarbonitrile: This involves the reaction of cyclobutanecarbonitrile with chlorine gas (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled conditions.
Nucleophilic Substitution Reactions: Another method involves the substitution of a suitable leaving group in a precursor molecule with a cyano group, followed by chlorination.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal results.
化学反応の分析
Types of Reactions: 1-Chlorocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to a primary amine, resulting in the formation of 1-chlorocyclobutane-1-aminomethane.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution Reactions: Nucleophiles like sodium azide (NaN3) and various alkyl halides are employed, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclobutanes depending on the nucleophile used.
科学的研究の応用
1-Chlorocyclobutane-1-carbonitrile finds applications in several fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand the behavior of similar compounds in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-chlorocyclobutane-1-carbonitrile exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Molecular Targets and Pathways:
Electrophilic Substitution: The compound targets nucleophiles, leading to the formation of new chemical bonds.
Nucleophilic Addition: The cyano group can react with nucleophiles, resulting in the formation of new compounds.
類似化合物との比較
1-Chlorocyclobutane-1-carbonitrile is similar to other chlorinated cyclobutanes and nitriles, but its unique combination of a chlorine atom and a cyano group on the same carbon atom sets it apart. Some similar compounds include:
Chlorocyclobutane: Lacks the cyano group.
Cyclobutanecarbonitrile: Lacks the chlorine atom.
1-Chlorocyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of cyclobutane.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
36178-66-2 |
|---|---|
分子式 |
C5H6ClN |
分子量 |
115.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)

